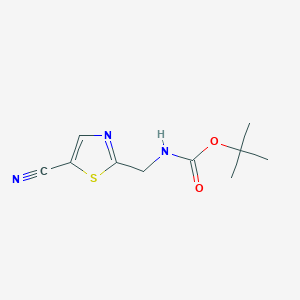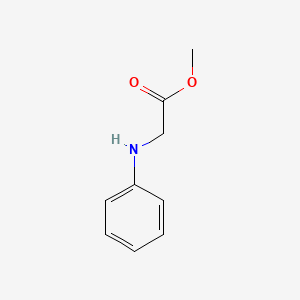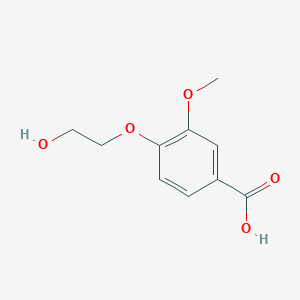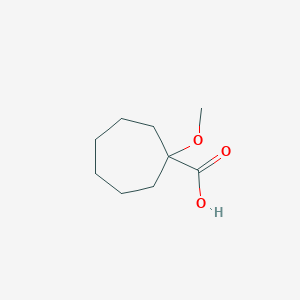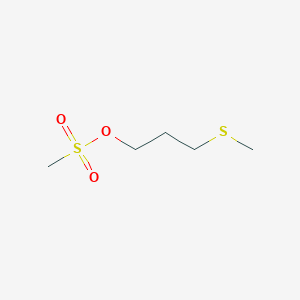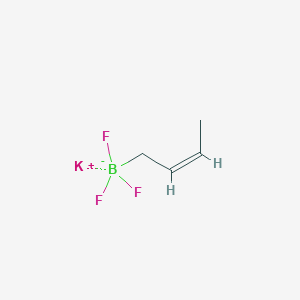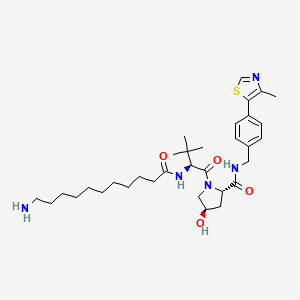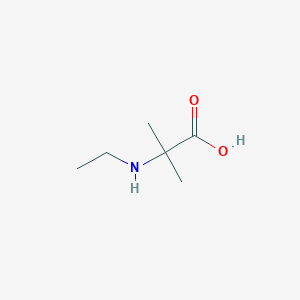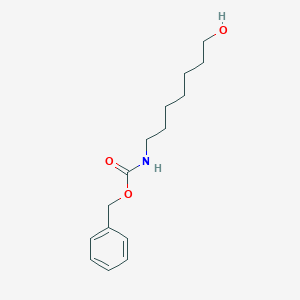
Benzyl (7-hydroxyheptyl)carbamate
Overview
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . The benzyl N-(7-hydroxyheptyl)carbamate molecule contains a total of 42 bond(s) .
Synthesis Analysis
Benzyl carbamate is produced from benzyl chloroformate with ammonia . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The benzyl N-(7-hydroxyheptyl)carbamate molecule contains a total of 42 bond(s); 19 non-H bond(s), 7 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 primary .Chemical Reactions Analysis
A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . The molecular formula of Benzyl carbamate is C8H9NO2 .Scientific Research Applications
- Benzyl-N-vinyl carbamate serves as a valuable synthetic intermediate. It readily undergoes alkylation on the carbon adjacent to the nitrogen atom. This property has been exploited in the synthesis of β-lactam antibiotics .
Synthetic Intermediates for β-Lactam Antibiotics
Polymerization and Polyvinylamine Derivatives
Drug Discovery and Medicinal Chemistry
Transcarbamation and Amidation Reactions
Mechanism of Action
Target of Action
Benzyl (7-hydroxyheptyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential in the synthesis of peptides .
Mode of Action
Carbamates, including Benzyl (7-hydroxyheptyl)carbamate, can be installed and removed under relatively mild conditions . They interact with their targets (amines) by forming a protective layer around them, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates in general play a crucial role in peptide synthesis . They protect amines from unwanted reactions, allowing for the successful formation of peptide bonds .
Result of Action
The primary result of the action of Benzyl (7-hydroxyheptyl)carbamate is the protection of amines during peptide synthesis . This allows for the successful formation of peptide bonds, which are crucial in the creation of proteins .
Action Environment
The action of Benzyl (7-hydroxyheptyl)carbamate, like other carbamates, can be influenced by various environmental factors. For instance, the installation and removal of carbamates can be achieved under relatively mild conditions . .
Safety and Hazards
Future Directions
Benzyl carbamates are gaining attention due to their potential in the synthesis of peptides . A series of new benzene-based derivatives was designed, synthesized, and comprehensively characterized . All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes . This suggests that benzyl carbamates could have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
benzyl N-(7-hydroxyheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,17H,1-3,7-8,11-13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJGJFVBNBKYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (7-hydroxyheptyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone](/img/structure/B3118108.png)
![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)
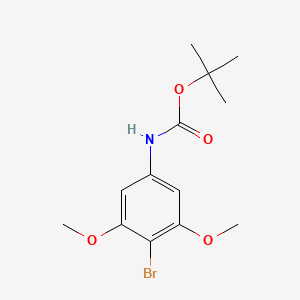

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)
